molecular formula C15H21BrN2O2 B6190277 tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1780459-80-4

tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Katalognummer: B6190277
CAS-Nummer: 1780459-80-4
Molekulargewicht: 341.2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound features a tert-butyl ester group, a bromine atom, and two methyl groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

CAS-Nummer

1780459-80-4

Molekularformel

C15H21BrN2O2

Molekulargewicht

341.2

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline.

    Bromination: The bromination of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Esterification: The brominated intermediate is then esterified with tert-butyl chloroformate in the presence of a base such as triethylamine to yield tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The bromine atom in tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the quinoxaline ring or the substituents.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives of the quinoxaline ring.

    Reduction Products: Reduced forms of the quinoxaline ring or the substituents.

    Hydrolysis Product: 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.

Biology and Medicine

    Pharmacological Research: Investigated for potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Drug Development: Used in the development of novel therapeutic agents targeting various biological pathways.

Industry

    Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.

    Agrochemicals: Explored for use in the development of new agrochemical products.

Wirkmechanismus

The mechanism of action of tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The bromine atom and tert-butyl ester group can influence the compound’s binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid: Similar structure but lacks the tert-butyl ester group.

    3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline: Lacks both the bromine atom and the tert-butyl ester group.

    7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is unique due to the presence of both the bromine atom and the tert-butyl ester group, which confer distinct chemical reactivity and biological activity. These functional groups make it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.